2-Fluoro-N-(furan-2-ylmethyl)aniline is a chemical compound categorized as an aniline derivative, characterized by the presence of a fluorine atom attached to the nitrogen of the aniline group and a furan ring linked via a methyl bridge. This compound appears as a white to light yellow crystalline powder and is utilized in various fields, including medicinal chemistry, environmental research, and industrial applications. Its unique structure imparts distinct reactivity and properties, making it a subject of interest in scientific studies.
The compound can be synthesized through several methods, primarily involving the reaction of furan derivatives with fluorinated anilines. The structural formula is represented as C₉H₈FNO, with the International Chemical Identifier (InChI) being InChI=1S/C9H8FNO/c10-9(11)7-4-5-12-8(7)6-3/h4-6H,3H2,1-2H3.
2-Fluoro-N-(furan-2-ylmethyl)aniline falls under the class of organic compounds known as anilines, which are characterized by the presence of an amino group attached to an aromatic ring. The fluorine substitution on the aniline nitrogen enhances its chemical properties, making it valuable in synthetic organic chemistry.
The synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of furan-2-carbaldehyde with 2-fluoroaniline. This reaction is facilitated by reducing agents under mild conditions, often utilizing methanol as a solvent and palladium catalysts supported on carbon nanotubes (Pd@CNTs). This method is noted for its high conversion rates and purity levels of the final product.
In industrial applications, larger-scale production may utilize continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalysts and solvents is critical to ensure efficiency and cost-effectiveness in production processes.
The molecular structure of 2-fluoro-N-(furan-2-ylmethyl)aniline consists of a furan ring bonded to an aniline group with a fluorine atom attached to the nitrogen atom. This configuration influences its chemical behavior significantly.
The compound has a molecular weight of approximately 169.17 g/mol. Its structural representation can be visualized through various molecular modeling software that illustrates bond angles and lengths between atoms, providing insights into its reactivity.
2-Fluoro-N-(furan-2-ylmethyl)aniline participates in several types of chemical reactions:
The reactivity profile allows for diverse synthetic pathways, making it useful as an intermediate in the preparation of more complex organic molecules. The specific conditions for these reactions—such as temperature, pressure, and solvent—are crucial for optimizing yields and selectivity .
The mechanism of action for 2-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with biological targets, where the fluorine atom enhances its binding affinity to specific enzymes or receptors. This interaction can modulate various biological activities, leading to pharmacological effects that are context-dependent .
The compound's reactivity allows it to participate in biological pathways that are essential for drug development and testing.
Relevant data such as spectral analysis (NMR, IR) can provide additional insights into its chemical behavior and interactions .
2-Fluoro-N-(furan-2-ylmethyl)aniline has several significant applications:
Its unique structure makes it valuable in fields such as medicinal chemistry, where it may play a role in developing new therapeutic agents .
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: